molecular formula C4H11P B1623601 Phosphine, (2-methylpropyl)- CAS No. 4023-52-3

Phosphine, (2-methylpropyl)-

Cat. No.: B1623601
CAS No.: 4023-52-3
M. Wt: 90.1 g/mol
InChI Key: TXBIZRLVIDXDGB-UHFFFAOYSA-N
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Description

Phosphine, (2-methylpropyl)-, also known as isobutylphosphine, is an organophosphorus compound with the formula C₄H₁₁P. It consists of a phosphorus atom bonded to an isobutyl group (2-methylpropyl) and two hydrogen atoms. This primary phosphine is characterized by its branched alkyl chain, which imparts steric bulk and influences its chemical reactivity, solubility, and coordination properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphine, (2-methylpropyl)-, can be synthesized through several methods:

Industrial Production Methods: Industrial production of phosphine, (2-methylpropyl)-, typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Phosphine, (2-methylpropyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide.

    Reducing Agents: Hydrogen, hydrides.

    Substituents: Various alkylating agents.

    Catalysts: Transition metals such as palladium and platinum.

Major Products Formed:

    Phosphine Oxides: Formed through oxidation.

    Reduced Phosphines: Formed through reduction.

    Substituted Phosphines: Formed through substitution reactions.

    Metal-Phosphine Complexes: Formed through coordination with metals.

Mechanism of Action

Phosphine, (2-methylpropyl)-, can be compared with other similar compounds such as:

Uniqueness: Phosphine, (2-methylpropyl)-, is unique due to its specific steric hindrance and electronic properties, which make it particularly effective in certain catalytic applications .

Comparison with Similar Compounds

Alkylphosphines: Steric and Electronic Effects

a. Isopropylphosphine (Phosphine, (1-methylethyl)-)

  • Structure : Shorter branched chain (C₃H₇ vs. C₄H₉ in isobutyl).
  • Reactivity: The smaller steric profile of isopropylphosphine may enhance nucleophilicity compared to isobutylphosphine, facilitating faster reactions in coordination chemistry. However, the longer chain in isobutylphosphine could improve solubility in nonpolar solvents .
  • Applications : Both are used as ligands in catalysis, but isobutylphosphine’s bulk may stabilize metal complexes against aggregation .

b. Propylphosphine

  • Structure : Linear alkyl chain (C₃H₇).
  • Comparison : The linear chain reduces steric hindrance, increasing accessibility for reactions. Isobutylphosphine’s branching may reduce reactivity in sterically demanding environments but enhance thermal stability .

Arylphosphines: Host-Guest Interactions and Solvent Effects

a. Diphenyl(4-adamantylphenyl)phosphine (AdTPP)

  • Association Constants: AdTPP exhibits a higher host-guest binding constant (Kf ≈ 2 × 10²) in supercritical CO₂ (scCO₂) compared to diphenyl analogs. This is attributed to its hydrophobic adamantyl group, which enhances interactions in nonpolar environments .
  • Relevance to Isobutylphosphine: While isobutylphosphine lacks an aromatic system, its branched alkyl chain may similarly promote hydrophobic interactions in scCO₂ or other nonpolar phases, though direct Kf data are unavailable .

Phosphine Derivatives: Functional Group Tolerance

a. Bis(2-methylpropyl)phosphine Derivatives

  • Synthetic Flexibility : Patent data highlight that derivatives of bis(2-methylpropyl)phosphine tolerate functional groups like (meth)acrylates under mild conditions, enabling copolymerizable bisacylphosphinic acids. This versatility surpasses that of bulkier phosphines (e.g., triphenylphosphine), which may require harsher conditions .

b. Phosphine Oxides (e.g., Diphenylpropylphosphine Oxide)

  • Stability : Phosphine oxides are oxidation products of phosphines. Isobutylphosphine oxide would exhibit higher hydrolytic stability than its parent phosphine but reduced nucleophilicity. Comparatively, diphenylpropylphosphine oxide’s aromatic groups enhance thermal stability .

a. 2-Methylpropyl Methyl Methylphosphonate

  • Structure : Phosphonate ester with an isobutyl group.
  • Reactivity : Phosphonates are less basic than phosphines but more resistant to oxidation. The isobutyl group may improve lipophilicity, making it suitable for pesticide formulations (e.g., Etofenprox, which contains a 2-methylpropyl ether group) .

Data Tables

Table 1: Comparative Properties of Alkylphosphines

Compound Molecular Formula Steric Bulk Solubility (Polar Solvents) Key Applications
Phosphine, (2-methylpropyl)- C₄H₁₁P High Moderate (inferred) Ligands, copolymer synthesis
Isopropylphosphine C₃H₉P Moderate High Catalysis, small-molecule ligands
Propylphosphine C₃H₉P Low High Semiconductor precursors

Table 2: Host-Guest Interaction Constants in scCO₂

Phosphine Derivative Kf (Association Constant) Solvent System Key Factor Influencing Kf
AdTPP ~2 × 10² scCO₂ Hydrophobic adamantyl group
Diphenyl[4-(4-tert-butylphenyl)-phenyl]phosphine ~1 × 10² scCO₂ tert-Butyl substituent

Biological Activity

Phosphine, (2-methylpropyl)-, also known as bis(2-methylpropyl) phosphine, is a compound of interest due to its various biological activities. This article explores its biological effects, including toxicity, potential therapeutic applications, and mechanisms of action, supported by relevant data and research findings.

Structure and Properties

Phosphine, (2-methylpropyl)- has the chemical formula C8H19PC_8H_{19}P and is characterized by a phosphine group bonded to two 2-methylpropyl substituents. Its structure facilitates interactions with biological systems, which can lead to both beneficial and harmful effects.

Biological Activity Overview

  • Toxicity :
    • Phosphine compounds, including bis(2-methylpropyl) phosphine, have been associated with significant toxicity. The mechanism of toxicity typically involves disruption of mitochondrial function and oxidative stress due to the generation of reactive oxygen species (ROS) .
    • In studies involving animal models, exposure to phosphine has shown to decrease levels of reduced glutathione (GSH) and increase lipid peroxidation markers such as malondialdehyde (MDA), indicating oxidative damage .
  • Anticancer Potential :
    • Research has indicated that phosphine derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to bis(2-methylpropyl) phosphine have demonstrated significant inhibition of cell viability in human cervical carcinoma cells (HeLa) .
    • The mechanism involves cell cycle arrest at the S phase and induction of apoptosis, suggesting that these compounds may serve as potential anticancer agents .
  • Antibacterial Activity :
    • Some studies have reported moderate antibacterial activity against strains such as Staphylococcus aureus. The presence of branched aliphatic substituents in phosphine derivatives appears to enhance this activity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
ToxicityInduces oxidative stress; decreases GSH levels
AnticancerInhibits HeLa cell viability; induces apoptosis
AntibacterialModerate activity against Staphylococcus aureus

Case Studies

  • Study on Anticancer Effects : A series of experiments conducted on aziridine phosphines revealed that specific derivatives exhibited significant antiproliferative effects on HeLa cells. The study highlighted that these compounds caused S-phase cell cycle arrest and increased sub-G1 phase populations indicative of apoptosis .
  • Toxicological Assessment : In animal studies, exposure to phosphine resulted in notable biochemical changes linked to oxidative stress. For example, a significant increase in MDA levels was observed in rat tissues following exposure to phosphine gas, underscoring its toxicological impact .

The biological activity of phosphine compounds can be attributed to several mechanisms:

  • Oxidative Stress Induction : Phosphine compounds can disrupt mitochondrial metabolism, leading to the accumulation of ROS. This oxidative stress is implicated in cellular damage and apoptosis .
  • Cell Cycle Disruption : By interfering with normal cell cycle progression, these compounds can halt the proliferation of cancer cells. The induction of apoptosis further contributes to their anticancer potential .

Q & A

Basic Research Questions

Q. Q1. What are the standard synthetic routes for (2-methylpropyl)phosphine, and how do reaction conditions influence yield and purity?

Methodological Answer: (2-Methylpropyl)phosphine is typically synthesized via nucleophilic substitution or metal-catalyzed phosphorylation. For example, reacting tris(2-methylpropyl)phosphine sulfide (CAS 3982-87-4) with reducing agents like LiAlH4 in anhydrous THF under reflux yields the phosphine . Key variables include solvent polarity (e.g., THF vs. DMSO), temperature control (60–80°C), and exclusion of moisture to prevent oxidation. GC-MS and ³¹P NMR are critical for monitoring purity, as residual sulfide or oxidized byproducts (e.g., phosphine oxides) can skew reactivity in downstream applications .

Q. Q2. How can spectroscopic techniques distinguish (2-methylpropyl)phosphine from its oxidized derivatives?

Methodological Answer: ³¹P NMR is the gold standard: (2-methylpropyl)phosphine exhibits a singlet near δ −20 ppm, while phosphine oxides (e.g., tris(2-methylpropyl)phosphine oxide) resonate at δ +25–30 ppm due to deshielding . FT-IR can identify P–H stretches (~2320 cm⁻¹) in the phosphine, absent in oxides. For trace analysis, GC-MS with electron ionization (EI) detects molecular ions at m/z 234 (C₁₂H₂₇P) and fragmentation patterns unique to alkylphosphines .

Q. Q3. What safety protocols are essential for handling (2-methylpropyl)phosphine in laboratory settings?

Methodological Answer: Due to its pyrophoric nature and toxicity, handling requires inert atmospheres (N₂/Ar gloveboxes) and flame-resistant PPE. Storage in sealed, septum-capped vials with stabilizers (e.g., BHT) prevents oxidation. Emergency protocols include immediate neutralization of spills with copper sulfate solutions (which trap 90–93% of phosphine via complexation) . Ventilation systems must meet OSHA standards for airborne contaminants (<0.3 ppm PEL) .

Advanced Research Questions

Q. Q4. How do steric and electronic properties of (2-methylpropyl)phosphine influence its coordination behavior in transition-metal catalysis?

Methodological Answer: The bulky 2-methylpropyl groups induce strong steric hindrance, favoring monodentate coordination in low-coordinate complexes (e.g., Au(I) or Pd(0)). This enhances catalytic activity in cross-coupling reactions by stabilizing electron-rich intermediates . Electronic effects are probed via Hammett substituent constants (σₚ = −0.15 for isobutyl groups), correlating with ligand donor strength. Comparative studies using X-ray crystallography (e.g., bond lengths in Pd-P complexes) and DFT calculations (NBO analysis) validate these trends .

Q. Q5. What mechanistic insights explain the competing pathways in phosphine oxide formation during gold(I) thiolate–disulfide exchange reactions?

Methodological Answer: In reactions involving (2-methylpropyl)phosphine-gold(I) thiolates, phosphine oxide formation competes with thiolate–disulfide exchange. Kinetic studies (UV-Vis, ³¹P NMR) reveal that electron-withdrawing substituents on disulfides (e.g., –NO₂) and high dielectric solvents (DMSO) favor oxidation. ROESY NMR confirms transient intermediates where disulfides and phosphine-gold(I) complexes associate prior to oxidation. Water acts as a proton shuttle but is insufficient alone—solvent polarity dictates pathway dominance .

Q. Q6. How can computational modeling predict the conformational flexibility of (2-methylpropyl)phosphine in solution?

Methodological Answer: Molecular dynamics (MD) simulations with AMBER or CHARMM force fields model rotational barriers around P–C bonds. For tris(2-methylpropyl)phosphine, gauche conformers dominate due to steric repulsion between methylpropyl chains. Boltzmann-weighted ¹H NMR chemical shifts (calculated via DFT) match experimental data (Δδ < 0.05 ppm), validating the models . Solvent effects (e.g., toluene vs. DMSO) are incorporated via COSMO-RS implicit solvation.

Q. Data Contradiction & Validation

Q. Q7. How can researchers reconcile conflicting reports on phosphine stability under varying atmospheric conditions?

Methodological Answer: Discrepancies arise from differing experimental setups. For instance, phosphine decomposes rapidly in O₂-rich environments (t₁/₂ < 1 hr at 25°C) but persists in inert matrices (e.g., Jupiter’s H₂/He atmosphere). Controlled studies using gas cells with tunable O₂ partial pressures (0–100 Torr) and FT-IR monitoring clarify decomposition kinetics . Cross-referencing with planetary science data (e.g., Cassini/VIMS spectra) confirms that low-temperature, reducing atmospheres stabilize phosphine .

Q. Q8. What strategies resolve inconsistencies in phosphine quantification across analytical techniques?

Methodological Answer: Calibration curves using certified standards (e.g., tris(2-methylpropyl)phosphine in hexane) are essential. For GC-MS, internal standards (e.g., deuterated analogs) correct for matrix effects. In ICP-MS, collision/reaction cells (He/H₂ mode) mitigate polyatomic interferences (e.g., ³¹P⁺ vs. ³⁰SiH⁺). Collaborative trials (e.g., interlab comparisons via ISO 17025) harmonize data, with RSD < 5% for reproducibility .

Properties

IUPAC Name

2-methylpropylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11P/c1-4(2)3-5/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBIZRLVIDXDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193221
Record name Phosphine, (2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4023-52-3
Record name Phosphine, (2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, (2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Phosphine, (2-methylpropyl)-
Phosphine, (2-methylpropyl)-
Phosphine, (2-methylpropyl)-
Phosphine, (2-methylpropyl)-
Phosphine, (2-methylpropyl)-
Phosphine, (2-methylpropyl)-

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